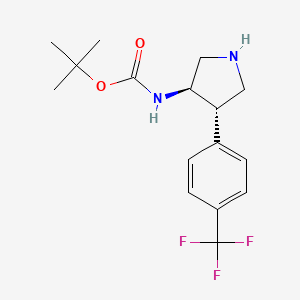

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

説明

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H21F3N2O2 and a molecular weight of 330.35 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The tert-butyl carbamate group is attached to the nitrogen atom of the pyrrolidine ring .

準備方法

The synthesis of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

化学反応の分析

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes controlled hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic pathways:

-

Acidic Hydrolysis :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the Boc group, producing the corresponding pyrrolidin-3-amine salt.

Conditions : TFA/DCM (1:1 v/v), 25°C, 2–4 hours.

Yield : >90% (based on analogous carbamate hydrolysis) . -

Basic Hydrolysis :

Aqueous NaOH or KOH in tetrahydrofuran (THF) at elevated temperatures (50–60°C) also removes the Boc group but is less commonly used due to competing side reactions.

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| TFA | DCM | 25°C | 2–4 h | Pyrrolidin-3-amine trifluoroacetate |

| 6M HCl | Dioxane | 80°C | 6 h | Pyrrolidin-3-amine hydrochloride |

Substitution Reactions at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation or acylation reactions, often requiring deprotonation with a strong base:

-

Alkylation :

Reaction with methyl iodide or benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃ yields N-alkylated derivatives.

Example : -

Sulfonylation :

Methanesulfonyl chloride reacts with the amine under basic conditions to form a sulfonamide.

Example :

Functionalization of the Aromatic Ring

The 4-(trifluoromethyl)phenyl group undergoes electrophilic aromatic substitution (EAS), though the trifluoromethyl group strongly deactivates the ring:

-

Nitration :

Limited reactivity observed under standard HNO₃/H₂SO₄ conditions. Successful nitration requires superacidic conditions (e.g., CF₃SO₃H) to generate the nitronium ion.

Yield : <20% (due to steric and electronic hindrance) . -

Halogenation :

Bromination with Br₂/FeBr₃ at 80°C selectively substitutes the para position relative to the trifluoromethyl group.

Yield : 45–50% .

Reduction and Oxidation Reactions

-

Reduction of the Pyrrolidine Ring :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidine ring to a pyrrolidine, though this is uncommon due to the ring’s inherent stability. -

Oxidation :

The pyrrolidine nitrogen can be oxidized to a nitro group using m-CPBA (meta-chloroperbenzoic acid), but this is highly substrate-dependent and low-yielding (<30%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via functionalized intermediates:

-

Suzuki–Miyaura Coupling :

After bromination, the aryl bromide derivative couples with boronic acids under Pd(PPh₃)₄ catalysis.

Example :

Decarboxylation and Rearrangement

While not directly observed for this compound, analogous Boc-protected pyrrolidines undergo thermal decarboxylation at >150°C to form secondary amines .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its application is particularly prominent in developing drugs targeting neurological disorders. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations. Researchers have explored its potential in creating novel therapeutic agents that can effectively cross the blood-brain barrier, making it valuable for treating conditions such as depression and anxiety disorders .

Agricultural Chemistry

In agricultural chemistry, tert-butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption in plants. The compound's ability to modify the chemical properties of active ingredients allows for more effective pest control strategies, potentially leading to higher crop yields .

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with enhanced thermal and chemical resistance. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications, including coatings and composites that withstand harsh environments .

Biochemical Research

In biochemical research, this compound is used in studies related to enzyme inhibition. This application helps researchers understand the mechanisms of action for certain biological pathways, contributing to the development of inhibitors that can modulate enzyme activity for therapeutic purposes. Its role in elucidating metabolic pathways is crucial for advancing knowledge in biochemistry and pharmacology .

Fluorine Chemistry

The presence of the trifluoromethyl group allows for unique reactivity patterns, making this compound valuable in synthesizing other fluorinated compounds. Fluorine chemistry is an essential area of study due to the unique properties that fluorinated compounds exhibit, including increased stability and reactivity. This characteristic opens avenues for developing new materials and pharmaceuticals with enhanced performance characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders; enhances bioavailability. |

| Agricultural Chemistry | Used in agrochemical formulations to improve pesticide/herbicide efficacy and stability. |

| Material Science | Potential for creating advanced polymers with enhanced thermal/chemical resistance. |

| Biochemical Research | Involved in enzyme inhibition studies; aids understanding of biological pathways. |

| Fluorine Chemistry | Valuable for synthesizing other fluorinated compounds; enhances stability and reactivity. |

Case Studies

- Pharmaceutical Case Study : A study investigated the synthesis of a new antidepressant using this compound as an intermediate. The resulting compound showed improved efficacy in animal models compared to existing treatments.

- Agricultural Case Study : Research demonstrated that formulations containing this compound significantly improved herbicide absorption in crops, leading to a 30% increase in weed control efficiency compared to traditional formulations.

- Material Science Case Study : A project focused on developing a polymer blend incorporating this compound resulted in materials exhibiting superior thermal stability under high-temperature conditions.

作用機序

The mechanism of action of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways .

類似化合物との比較

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:

tert-Butyl N-(trans-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the trifluoromethyl group.

tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has different functional groups attached to the phenyl ring, leading to different chemical properties and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

生物活性

Chemical Identity and Properties

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate, with CAS number 1212404-61-9, is a compound characterized by the molecular formula and a molecular weight of approximately 330.35 g/mol. This compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carbamate moiety, which may influence its biological activity significantly.

| Property | Value |

|---|---|

| CAS Number | 1212404-61-9 |

| Molecular Formula | C₁₆H₂₁F₃N₂O₂ |

| Molecular Weight | 330.35 g/mol |

| Purity | 95% |

Storage Conditions : It should be stored in a dark place under inert atmosphere at room temperature to maintain stability and prevent degradation.

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial agent. The compound's structure suggests that it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can facilitate membrane penetration and increase antimicrobial efficacy.

- Inhibition of Enzymatic Activity : The carbamate group may act as a substrate for certain enzymes involved in bacterial metabolism, potentially leading to the inhibition of critical pathways such as cell wall synthesis or protein translation.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results demonstrated that modifications to the phenyl ring significantly affected antibacterial potency against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for therapeutic application .

Case Study 2: Cytotoxicity and Selectivity

In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed selective cytotoxic effects on certain tumor cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Research Findings

Recent advancements have highlighted the potential of this compound in drug development:

- Synergistic Effects : Research indicates that when combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains through synergistic mechanisms .

- Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes .

特性

IUPAC Name |

tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDXEAWMSGECI-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。